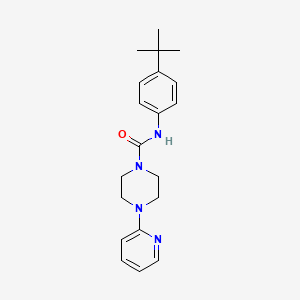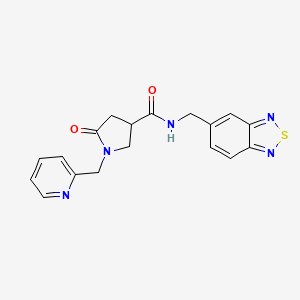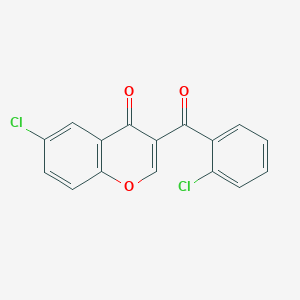![molecular formula C18H18F4N2 B5643098 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5643098.png)
1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 1-(4-fluorophenyl)-4-[3-(trifluoromethyl)benzyl]piperazine involves nucleophilic substitution reactions, reduction, and fluorination processes. Mishra and Chundawat (2019) described the synthesis of a series of piperazine derivatives through these methods, highlighting the versatility of piperazine chemistry in creating compounds with potential antimicrobial activities (Mishra & Chundawat, 2019).
Molecular Structure Analysis
The molecular structure of piperazine derivatives can vary significantly depending on the substituents attached to the piperazine nucleus. Özbey et al. (1998) investigated the crystal and molecular structure of a piperazine compound, providing insight into the conformational preferences and interactions within such molecules (Özbey et al., 1998). Similarly, studies by Mahesha et al. (2019) on closely related piperazine derivatives demonstrated how minor changes in the molecular structure can significantly affect the compound's intermolecular interactions (Mahesha et al., 2019).
Chemical Reactions and Properties
Piperazine compounds can undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and redox reactions. These reactions are crucial for modifying the chemical properties of the compounds for specific applications. For instance, the synthesis and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate by Sanjeevarayappa et al. (2015) showcased the compound's moderate anthelmintic activity, underscoring the importance of chemical modifications in tailoring biological properties (Sanjeevarayappa et al., 2015).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. The study of the crystal structure of benzylpiperazine derivatives by Betz et al. (2011) provided valuable information on the compound's solid-state properties and intermolecular interactions (Betz et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations of piperazine derivatives, are crucial for their application in various fields. The work of Ohtaka et al. (1989) on synthesizing compounds related to the metabolites of a cerebral vasodilator highlighted the chemical versatility of piperazine derivatives (Ohtaka et al., 1989).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-16-4-6-17(7-5-16)24-10-8-23(9-11-24)13-14-2-1-3-15(12-14)18(20,21)22/h1-7,12H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOHALNZXSRDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[rel-(3R,4S)-1-(5-chloro-2,4-dimethoxybenzyl)-4-cyclopropyl-3-pyrrolidinyl]acetamide hydrochloride](/img/structure/B5643019.png)
![3,5-dichloro-N,4-dimethyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B5643027.png)
![5-[3-(2,3-dihydro-1,4-benzodioxin-6-ylthio)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5643030.png)
![1'-[(2-ethyl-5-pyrimidinyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B5643034.png)
![5-(3,4-dimethylphenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5643047.png)
![N-(2-{[(1R*,2S*,3R*,4S*)-3-amino-7-oxabicyclo[2.2.1]hept-5-en-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinolin-7-yl)pyridine-2-carboxamide hydrochloride](/img/structure/B5643061.png)
![(3R*,4S*)-1-[3-(2-fluorophenyl)propanoyl]-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5643067.png)
![3-[(3,5-dichlorophenyl)amino]-1-(2-furyl)-1-propanone](/img/structure/B5643069.png)


![5-[(3-nitrobenzoyl)amino]isophthalic acid](/img/structure/B5643086.png)
![(2-methoxy-5-methylphenyl)[4-(pyridin-2-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5643109.png)
![benzyl 4-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B5643116.png)
